

Application of Short-Wave Infrared (SWIR) Spectroscopy for Alunite Mapping

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alunite

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These application notes provide a comprehensive overview and detailed protocols for the use of Short-Wave Infrared (SWIR) spectroscopy in the identification and mapping of **alunite**. This technique is a powerful, non-destructive analytical method widely employed in mineral exploration, particularly for identifying hydrothermal alteration zones associated with mineral deposits.

Introduction

Alunite, a hydrated sulfate mineral, is a key indicator of certain types of hydrothermal systems, including high-sulfidation epithermal deposits which can be rich in gold and copper.^{[1][2][3]} Its presence and composition can provide valuable vectors toward mineralization.^{[1][2]} Short-Wave Infrared (SWIR) spectroscopy, which covers the wavelength range of approximately 1300 to 2500 nanometers, is particularly sensitive to the vibrational absorption features of minerals containing hydroxyl (OH), water (H₂O), carbonate (CO₃), and sulfate (SO₄) functional groups. This makes it an ideal tool for the rapid identification and mapping of **alunite** and associated alteration minerals.^{[4][5]}

Principle of SWIR Spectroscopy for Alunite Identification

The identification of **alunite** using SWIR spectroscopy is based on its unique spectral signature, characterized by distinct absorption features. These features arise from the vibrational processes of the Al-OH bonds within the mineral's crystal structure. The primary diagnostic absorption feature for **alunite** is a doublet centered around 1480 nm and 1765 nm. [6][7][8] The exact position of the ~1480 nm absorption peak is sensitive to the relative proportions of potassium (K) and sodium (Na) in the **alunite** structure, shifting to longer wavelengths with increasing sodium content (natro**alunite**). [2][6][9] This spectral shift can be a valuable tool for vectoring towards potential ore zones. [1][2]

Key Spectral Features of Alunite and Associated Minerals

The following table summarizes the key SWIR absorption features for **alunite** and other commonly associated alteration minerals. Differentiating these minerals is crucial for accurate alteration mapping.

Mineral	Key Absorption Features (nm)	Comments
Alunite (K-rich)	~1480, ~1765, ~2165	The ~1480 nm feature is diagnostic. [6] [7]
Natroalunite (Na-rich)	~1490-1496, ~1765, ~2170	The ~1480 nm feature shifts to longer wavelengths with increasing Na content. [5] [7]
Kaolinite	~1410, ~2165, ~2207	A distinct doublet at ~2165 and ~2207 nm is characteristic. [10]
Dickite	~1410, ~2180, ~2205	Similar to kaolinite but with slight shifts in absorption positions. [5]
Pyrophyllite	~1390, ~2165	Can be associated with high-temperature alunite. [1]
Illite/Muscovite	~1410, ~1900, ~2200	A broad feature around 1900 nm is due to water. [4]
Jarosite	~1470, ~1840, ~2260	Can sometimes be confused with alunite.

Experimental Protocols

Laboratory-Based SWIR Spectroscopy Protocol

This protocol outlines the steps for analyzing powdered rock or mineral separate samples using a benchtop SWIR spectrometer.

Objective: To obtain high-resolution SWIR spectra of prepared samples for accurate mineral identification and characterization.

Materials:

- Benchtop SWIR spectrometer (e.g., ASD TerraSpec, Spectral Evolution oreXpress)
- High-intensity light source

- White reference standard (e.g., Spectralon)
- Sample trays or petri dishes
- Mortar and pestle for powdering samples
- Computer with spectral analysis software (e.g., The Spectral Geologist, ENVI)

Procedure:

- Sample Preparation:
 - If necessary, pulverize a small, representative portion of the rock sample to a fine powder using a mortar and pestle.
 - Place the powdered sample in a sample tray or petri dish and create a smooth, level surface.
- Instrument Setup and Calibration:
 - Power on the spectrometer and light source, allowing them to warm up for the manufacturer-recommended time to ensure stable readings.
 - Optimize the instrument settings (e.g., integration time) to achieve a strong signal without saturation.
 - Perform a white reference measurement using the Spectralon standard to calibrate the instrument to 100% reflectance. This should be done periodically during the measurement session.
- Data Acquisition:
 - Place the prepared sample under the spectrometer's probe.
 - Acquire the reflectance spectrum. It is recommended to take multiple spectra from different spots on the sample and average them to ensure representativeness.
 - Save the spectral data with a unique and descriptive file name.

- Data Analysis:
 - Import the spectral data into the analysis software.
 - Process the spectra by removing the continuum to enhance the absorption features.
 - Compare the unknown spectra to a spectral library of known minerals for identification.
 - Analyze the positions and depths of the key absorption features to determine the specific mineralogy and, in the case of **alunite**, to estimate its composition (K vs. Na content).[\[9\]](#)

Field-Based SWIR Spectroscopy Protocol

This protocol describes the in-situ measurement of rock outcrops, hand samples, or drill core using a portable SWIR spectrometer.

Objective: To rapidly identify minerals and map alteration zones directly in the field.

Materials:

- Portable SWIR spectrometer with a contact probe or pistol grip
- White reference standard
- Field notebook or tablet for recording data and observations
- GPS for location data
- Cleaning brush

Procedure:

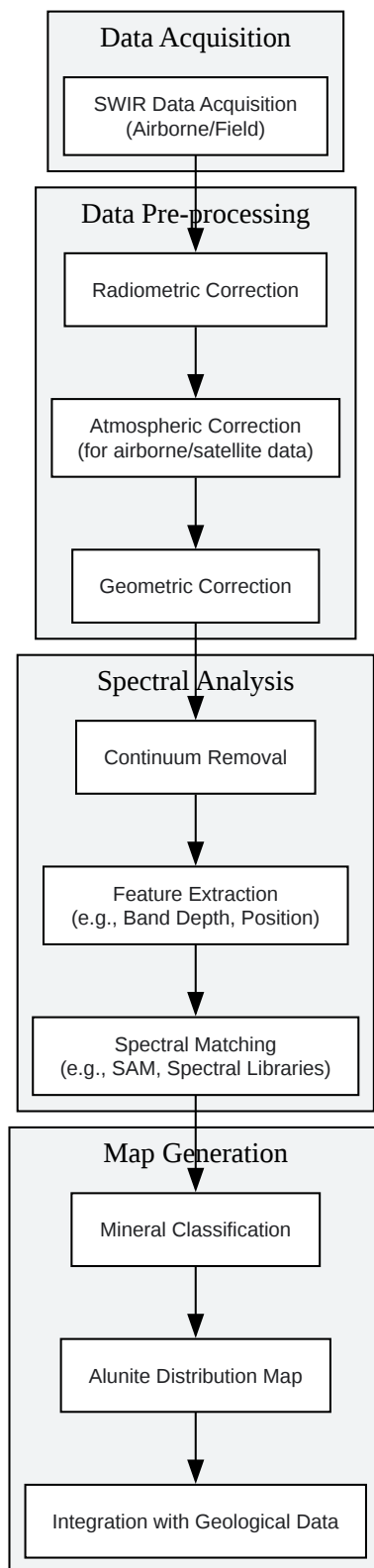
- Instrument Preparation:
 - Ensure the spectrometer's batteries are fully charged.
 - Power on the instrument and allow it to stabilize.

- Perform a white reference calibration. This should be repeated frequently, especially if there are significant changes in lighting conditions.
- Measurement Site Selection:
 - Select a representative and, if possible, unweathered rock surface for analysis.
 - Use a brush to remove any dust, lichen, or loose debris from the measurement area.
- Data Acquisition:
 - Place the spectrometer's probe firmly against the rock surface to minimize stray light.
 - Acquire the spectrum. For each location, it is good practice to take several measurements and average them.
 - Record the GPS coordinates, a description of the rock, and any other relevant geological observations in the field notebook.
- Real-Time Data Interpretation:
 - Many portable spectrometers have built-in software for real-time mineral identification.[\[2\]](#)
 - Use this functionality for preliminary identification and to guide further sampling or mapping.
- Post-Field Data Analysis:
 - Download the collected spectra to a computer.
 - Perform a more detailed analysis as described in the laboratory protocol (continuum removal, comparison to spectral libraries).
 - Integrate the spectral data with the geological and location data to create alteration maps.

Data Processing and Alunite Mapping Workflow

The general workflow for processing SWIR data to generate an **alunite** map involves several steps, from initial data correction to final map production. This process is applicable to both

airborne/satellite hyperspectral imagery and ground-based point data that has been spatially referenced.

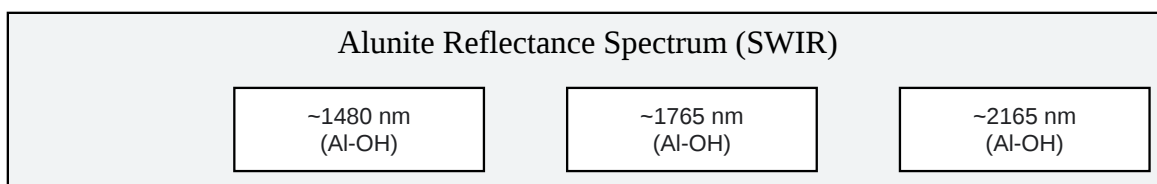


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Caption: Workflow for **Alunite** Mapping using SWIR Spectroscopy.

Visualization of Alunite Spectral Features

The following diagram illustrates the characteristic reflectance spectrum of **alunite** in the SWIR range, highlighting its key diagnostic absorption features.



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Caption: Characteristic SWIR Absorption Features of **Alunite**.

Note on the diagram: The DOT language is not designed for plotting continuous data like spectra. The above script provides a conceptual layout. The key takeaway is the presence and location of the diagnostic absorption features for **alunite**.

Conclusion

SWIR spectroscopy is an indispensable tool for the rapid and accurate mapping of **alunite**. By following standardized protocols for data acquisition and analysis, researchers can effectively identify **alunite**, distinguish it from other alteration minerals, and even gain insights into its chemical composition. This information is critical for building robust geological models and guiding exploration efforts for valuable mineral resources. The integration of SWIR data with other geological datasets further enhances its utility in a comprehensive exploration program.

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